molecular formula C22H29N3O5S B2811870 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 878058-57-2

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2811870
CAS No.: 878058-57-2
M. Wt: 447.55
InChI Key: GMPYCRVQWLPNAR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring an azepane (7-membered saturated nitrogen ring), morpholino-2-oxoethyl sulfonyl, and indole-ethanone moieties. The presence of both sulfonyl and morpholino groups enhances solubility and bioavailability, while the indole core is associated with diverse biological activities, including anti-inflammatory and antitumor effects .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c26-21(23-9-5-1-2-6-10-23)16-25-15-20(18-7-3-4-8-19(18)25)31(28,29)17-22(27)24-11-13-30-14-12-24/h3-4,7-8,15H,1-2,5-6,9-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPYCRVQWLPNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The indole derivative can be sulfonylated using sulfonyl chlorides in the presence of a base.

    Attachment of the Morpholine Ring: This step involves the reaction of the sulfonylated indole with morpholine under suitable conditions.

    Formation of the Azepane Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with several classes of indole- and sulfonyl-containing derivatives. Key analogues are summarized below:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological/Physical Properties References
1-(azepan-1-yl)-2-[4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dam) Azepane, triazole, phenoxyphenyl C26H29N5O2 451.55 High yield (99%), solid-state stability, potential as a kinase inhibitor scaffold
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Morpholino, sulfonyl, 4-chlorobenzyl-indole C22H22ClN3O4S 464.94 Enhanced lipophilicity due to chlorophenyl group; unconfirmed cytotoxicity
1-{3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulphonyl)ethylene]-1H-indol-1-yl}ethanone Pyrrolidinylmethyl, phenylsulfonyl, ethanone C24H25N3O3S 435.54 Investigated for CNS activity; moderate metabolic stability
1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone Dihydroindole, ethylindole-sulfonyl C20H19N3O3S 381.45 Reported in patent literature for protease inhibition; no clinical data
Target Compound Azepane, morpholino-2-oxoethyl sulfonyl, indole-ethanone C22H29N3O5S 459.55* Hypothesized dual kinase/protease inhibition; untested in vivo N/A

*Calculated based on structural formula.

Key Structural and Functional Differences

Azepane vs.

Morpholino-2-oxoethyl Sulfonyl: Unique to the target compound, this group enhances water solubility compared to simpler sulfonyl derivatives (e.g., phenylsulfonyl in ). Morpholino rings are also associated with reduced toxicity in preclinical models .

Indole Substituents : The 3-sulfonyl substitution on the indole ring distinguishes it from analogues with triazolo or benzyl groups (e.g., 2dam in ), which may alter selectivity for enzyme targets.

Biological Activity

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound notable for its unique structural features, including an azepane ring, a morpholine ring, and an indole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The molecular formula of this compound is C22H29N3O3SC_{22}H_{29}N_{3}O_{3}S, with a molecular weight of 415.56 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects. The exact mechanism remains under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Further research is needed to elucidate these effects and determine the underlying pathways involved.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
1-(piperidin-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanoneStructureModerate anticancer activity
3-(acylamino)azepan-2-oneStructureBroad-spectrum chemokine inhibitor

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of indole derivatives, including those similar to this compound. Results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Efficacy : Research conducted on sulfonamide derivatives demonstrated that modifications in the molecular structure could enhance antimicrobial efficacy. The presence of the morpholine and azepane rings was linked to improved activity against gram-positive and gram-negative bacteria .

Q & A

Q. Critical Conditions :

  • Temperature Control : Exothermic sulfonation requires strict cooling.
  • Solvent Purity : Anhydrous solvents prevent hydrolysis of reactive intermediates.
  • Catalyst Efficiency : Palladium catalysts must be freshly prepared to avoid deactivation.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer :
SAR studies should systematically vary substituents on the indole, sulfonyl, and azepane moieties. Key strategies include:

  • Indole Modifications : Replace the sulfonyl group with methylsulfonyl or trifluoromethanesulfonyl to assess steric/electronic effects on receptor binding .
  • Azepane Substitutions : Compare azepane with piperidine or pyrrolidine analogs to evaluate ring size impact on pharmacokinetics (e.g., logP, metabolic stability) .
  • Morpholino-Ketone Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to the morpholino ring to enhance electrophilicity .

Q. Example SAR Table :

Substituent PositionModificationObserved Activity ChangeCitation
Indole C3-SO₂CH₂CO- → -SO₂CF₂CO-2× increase in kinase inhibition
Azepane N1Azepane → PiperidineReduced plasma half-life (t₁/₂: 4h → 2h)

Advanced: What analytical methods are recommended for validating the purity and structural integrity of this compound?

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities <0.1%. Confirm molecular ion [M+H]⁺ at m/z 502.2 .
  • ¹H/¹³C NMR : Key peaks include:
    • Indole H1: δ 8.2–8.4 ppm (singlet)
    • Morpholino CH₂: δ 3.6–3.8 ppm (multiplet)
    • Azepane CH₂: δ 1.4–1.8 ppm (broad) .
  • X-ray Crystallography : Resolve π-π stacking between indole and morpholino groups (d = 3.5 Å) to confirm stereoelectronic effects .

Q. Validation Parameters :

ParameterAcceptable RangeMethod
Purity≥98%HPLC
Water Content≤0.5% w/wKarl Fischer

Advanced: How should researchers address contradictions in reported biological activity data for analogs of this compound?

Methodological Answer :
Discrepancies often arise from assay variability or structural mischaracterization. Mitigation strategies:

Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine) across studies .

Re-synthesize Key Analogs : Verify structures via NMR and crystallography to rule out regioisomeric byproducts .

Meta-Analysis : Compare IC₅₀ values across ≥3 independent studies. For example:

  • Analog A: IC₅₀ = 50 nM (Study 1) vs. 120 nM (Study 2) → Check for solvent (DMSO vs. ethanol) effects .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
  • Waste Disposal : Collect halogenated byproducts in sealed containers for incineration .

Q. Hazard Table :

Hazard TypeGHS ClassificationPrecaution
Acute Toxicity (Oral)Category 4 (H302)Avoid ingestion
Skin IrritationCategory 2 (H315)Wear gloves

Advanced: What strategies can be employed to resolve low yield in the final coupling step with azepane?

Methodological Answer :
Low yields (<40%) often stem from catalyst deactivation or competing side reactions. Solutions:

Catalyst Optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃ for higher turnover. Add 10 mol% Xantphos to stabilize Pd(0) intermediates .

Solvent Screening : Test polar aprotic solvents (DMF, NMP) to improve substrate solubility.

Microwave Assistance : Run reactions at 100°C for 1h (vs. 12h conventional heating) to accelerate kinetics .

Q. Yield Improvement Case Study :

ConditionYield (%)
Pd(OAc)₂, Toluene, 80°C35
Pd₂(dba)₃, DMF, 100°C (MW)72

Advanced: How can in vitro and in vivo efficacy data for this compound be reconciled during preclinical development?

Q. Methodological Answer :

  • Pharmacokinetic Bridging : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust in vitro IC₅₀ values for free fraction .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives) contributing to in vivo activity .
  • Dose Escalation : Corrogate in vitro EC₅₀ (e.g., 100 nM) with murine Cmax (e.g., 1.2 µM at 10 mg/kg) to ensure target engagement .

Basic: What computational tools are recommended for predicting the reactivity of the sulfonyl group in this compound?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian16 at the B3LYP/6-31G* level to model sulfonyl electrophilicity (Fukui indices) .
  • Molecular Dynamics (MD) : Simulate solvent accessibility of the sulfonyl group in explicit water (AMBER force field) .

Q. Predicted Reactivity :

SiteFukui Index (f⁻)
S=O0.45
Indole C30.12

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